N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide
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Overview
Description
N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-ETHOXY-4-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-ETHOXY-4-FLUOROBENZENE-1-SULFONAMIDE involves multiple steps, starting with the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Chemical Reactions Analysis
N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-ETHOXY-4-FLUOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones under oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-ETHOXY-4-FLUOROBENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-ETHOXY-4-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The compound’s sulfonamide group can also interact with biological targets, enhancing its overall biological activity .
Comparison with Similar Compounds
N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-ETHOXY-4-FLUOROBENZENE-1-SULFONAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation. The uniqueness of N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-ETHOXY-4-FLUOROBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23FN2O3S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C20H23FN2O3S/c1-4-26-19-12-15(8-9-18(19)21)27(24,25)22-11-10-16-14(3)23-20-13(2)6-5-7-17(16)20/h5-9,12,22-23H,4,10-11H2,1-3H3 |
InChI Key |
PPSSTUOGCMZKKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C(C=CC=C23)C)C)F |
Origin of Product |
United States |
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